molecular formula C19H22N2O4 B11695793 2-(4-ethylphenoxy)-N'-[2-(2-methylphenoxy)acetyl]acetohydrazide

2-(4-ethylphenoxy)-N'-[2-(2-methylphenoxy)acetyl]acetohydrazide

Cat. No.: B11695793
M. Wt: 342.4 g/mol
InChI Key: CDEGOHCXNVDEPC-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N’-[2-(2-methylphenoxy)acetyl]acetohydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are characterized by the presence of the functional group -CO-NH-NH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N’-[2-(2-methylphenoxy)acetyl]acetohydrazide typically involves the reaction of 4-ethylphenol with chloroacetic acid to form 4-ethylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce 4-ethylphenoxyacetohydrazide. The final step involves the reaction of 4-ethylphenoxyacetohydrazide with 2-methylphenoxyacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N’-[2-(2-methylphenoxy)acetyl]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acids, while reduction may produce hydrazine derivatives.

Scientific Research Applications

2-(4-ethylphenoxy)-N’-[2-(2-methylphenoxy)acetyl]acetohydrazide has several scientific research applications:

    Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N’-[2-(2-methylphenoxy)acetyl]acetohydrazide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the phenoxy and hydrazide groups play a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenoxy)-N’-[2-(2-methylphenoxy)acetyl]acetohydrazide
  • 2-(4-ethylphenoxy)-N’-[2-(4-methylphenoxy)acetyl]acetohydrazide
  • 2-(4-ethylphenoxy)-N’-[2-(2-methoxyphenoxy)acetyl]acetohydrazide

Uniqueness

2-(4-ethylphenoxy)-N’-[2-(2-methylphenoxy)acetyl]acetohydrazide is unique due to the presence of both 4-ethylphenoxy and 2-methylphenoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N'-[2-(2-methylphenoxy)acetyl]acetohydrazide

InChI

InChI=1S/C19H22N2O4/c1-3-15-8-10-16(11-9-15)24-12-18(22)20-21-19(23)13-25-17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

CDEGOHCXNVDEPC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NNC(=O)COC2=CC=CC=C2C

Origin of Product

United States

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